Tetraphosphorus pentasulfide

CAS No.: 12137-70-1

Cat. No.: VC18412724

Molecular Formula: P4S5

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 12137-70-1 |

|---|---|

| Molecular Formula | P4S5 |

| Molecular Weight | 284.2 g/mol |

| IUPAC Name | 2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |

| Standard InChI | InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |

| Standard InChI Key | LOZDOQJARMKMFN-UHFFFAOYSA-N |

| Canonical SMILES | P12P3SP(S1)SP(S2)S3 |

Introduction

Chemical Identification and Nomenclature

Key Identifiers:

-

Molecular Formula: P₄S₅

-

Appearance: Crystalline solid with color variations from yellow to greenish-gray, depending on purity .

Synthesis and Isolation

P₄S₅ is typically synthesized through controlled halogenation reactions. A seminal method involves treating tetraphosphorus trisulfide (P₄S₃) with bromine in carbon disulfide, yielding P₄S₅ alongside byproducts . This reaction parallels the formation of tetraphosphorus pentaselenide (P₄Se₅), underscoring the generality of the approach for synthesizing intermediate chalcogenides:

The exothermic reaction requires precise temperature control to avoid over-halogenation. Post-synthesis, P₄S₅ is isolated via fractional crystallization or solvent extraction, though these methods often yield impurities requiring further purification .

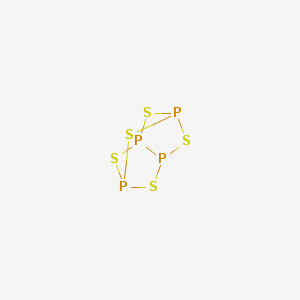

Crystallographic and Molecular Structure

X-ray diffraction studies reveal that P₄S₅ adopts a triclinic crystal system with space group P1 . The molecular structure consists of a P₄ tetrahedron capped by five sulfur atoms, forming a cage-like architecture. Key structural parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | a = 6.82 Å, b = 7.15 Å, c = 9.24 Å |

| Bond Angles | ∠P-S-P: 98°–112° |

This configuration contrasts with P₄S₁₀, which features a more symmetric adamantane-like structure with ten sulfur atoms bridging phosphorus centers . The reduced symmetry in P₄S₅ contributes to its higher reactivity in thionation reactions.

Physicochemical Properties

Thermal Stability

P₄S₅ decomposes above 200°C, releasing sulfur vapors and forming lower sulfides (e.g., P₄S₃). Its melting point remains undocumented in primary literature, though analog compounds suggest a range of 150–180°C .

Solubility and Reactivity

-

Solubility: Moderately soluble in nonpolar solvents like carbon disulfide (CS₂) but reacts vigorously with water:

-

Oxidation: Reacts exothermically with strong oxidizers (e.g., HNO₃), producing SO₂ and phosphorus oxides .

Spectroscopic Data

-

IR Spectroscopy: Characteristic P-S stretching vibrations at 450–550 cm⁻¹ .

-

³¹P NMR: Resonances between +50 ppm to −20 ppm, indicative of inequivalent phosphorus environments .

Applications and Industrial Relevance

While P₄S₅ lacks the broad industrial utilization of P₄S₁₀, it serves niche roles:

-

Organic Synthesis: Mediates thionation of carbonyl groups to thioketones, albeit less efficiently than P₄S₁₀ .

-

Materials Science: Precursor for phosphorus-rich semiconductors and optoelectronic materials .

-

Catalysis: Participates in Lewis acid-catalyzed reactions due to electron-deficient phosphorus sites .

Purification Techniques

Industrial-scale purification of P₄S₅ remains challenging. Laboratory methods adapt protocols for P₄S₁₀, such as solvent washing with toluene or hexane to remove acidic impurities . For high-purity samples, vacuum sublimation at 100–120°C is employed, though yield losses are significant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume